
catMETium RF1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CatMETium RF1 is a homogeneous metathesis catalyst developed by Evonik Industries. It is part of a series of catalysts designed to facilitate various metathesis reactions, including cross-metathesis, ring-closing metathesis, and ring-opening metathesis. These catalysts are particularly valuable in the chemical industry for the development and production of high-tech plastics, active ingredients for medicines, and pesticides .
Mechanism of Action
Target of Action
CatMETium RF1 is a type of metathesis catalyst . Metathesis catalysts are primarily targeted at chemical reactions such as cross-metathesis, ring-closing metathesis, and ring-opening metathesis . These reactions are crucial in the chemical industry for the development and production of high-tech plastics, active ingredients for medicines, and pesticides .
Mode of Action
The mode of action of this compound involves its interaction with its targets to facilitate metathesis reactions . Metathesis is a reaction in which alkylidene groups interchange between alkenes . This compound, as a catalyst, speeds up these reactions without being consumed in the process .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of various compounds. For instance, ring-closing metathesis is an indispensable reaction step in the synthesis of active ingredients for hepatitis C and cancer medications . Similarly, ring-opening cross-metathesis can be used to manufacture highly effective light-guiding polymer materials .
Result of Action
The result of this compound’s action is the facilitation of metathesis reactions, leading to the efficient synthesis of various compounds. For example, it enables the synthesis of active ingredients for certain medications and the production of high-tech plastics .
Preparation Methods
The synthesis of CatMETium RF1 involves the use of ruthenium-based precursors. The preparation typically starts with the dichloro(1,5-cyclooctadiene)ruthenium(II) complex. This precursor is reacted with 1,3-bis-(2,4,6-trimethylphenyl)-imidazol-2-ylidene in toluene, followed by a series of ligand substitutions to produce the final catalyst . The reaction conditions are generally mild, with the process being carried out at ambient temperature .
Chemical Reactions Analysis
CatMETium RF1 is primarily used in metathesis reactions, which involve the interchange of alkylidene groups between alkenes. The types of reactions it undergoes include:
Cross-Metathesis (CM): This reaction involves the exchange of alkylidene groups between two acyclic olefins.
Ring-Closing Metathesis (RCM): This reaction forms cyclic olefins from α,ω-dienes.
Ring-Opening Metathesis Polymerization (ROMP): This reaction polymerizes cyclic olefins.
Enyne Metathesis: This reaction produces dienes through the metathesis of an alkyne with an alkene.
Common reagents used in these reactions include dichloromethane and toluene, with reaction temperatures ranging from 40°C to 80°C . The major products formed depend on the specific metathesis reaction being performed, but they generally include cyclic and acyclic olefins.
Scientific Research Applications
CatMETium RF1 has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and specialty chemicals.
Biology: It facilitates the synthesis of biologically active compounds, such as those used in cancer and hepatitis C treatments.
Medicine: It is involved in the production of active pharmaceutical ingredients.
Industry: It is used in the production of high-tech plastics and polymer materials.
Comparison with Similar Compounds
CatMETium RF1 is part of a series of metathesis catalysts that include CatMETium RF2, CatMETium RF3, and CatMETium RF4. Compared to these similar compounds, this compound is unique in its ligand structure, which includes a 3-phenylindenylid-1-ene ligand. This structure provides specific advantages in certain metathesis reactions, such as improved initiation and activity in toluene .
Similar compounds include:
CatMETium RF2: Known for its high activity in cross-metathesis reactions.
CatMETium RF3: Noted for its superior performance in ring-closing metathesis.
CatMETium RF4: Used for ring-opening metathesis polymerization.
This compound stands out due to its specific ligand structure and its balanced performance across various metathesis reactions.
Properties
IUPAC Name |
[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]-dichloro-(3-phenylinden-1-ylidene)ruthenium;tricyclohexylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2.C18H33P.C15H10.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)15;;;/h7-12H,1-6H3;16-18H,1-15H2;1-9,11H;2*1H;/q;;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNBIWQQLMQFEU-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=CN(C2=[Ru](=C3C=C(C4=CC=CC=C43)C5=CC=CC=C5)(Cl)Cl)C6=C(C=C(C=C6C)C)C)C.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H67Cl2N2PRu |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
947.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
254972-49-1 |
Source


|
| Record name | 254972-49-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


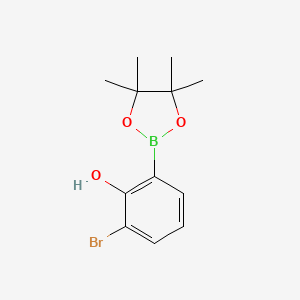
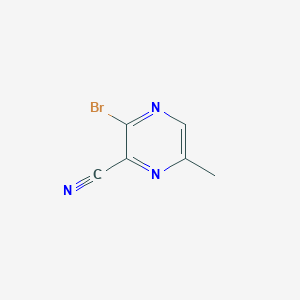



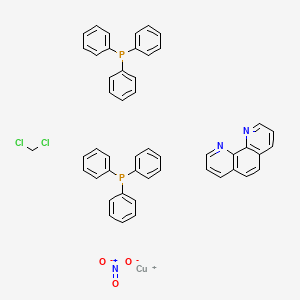
![Tricyclohexylphosphine[4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene][2-thienylmethylene]ruthenium(II) dichloride](/img/structure/B6338423.png)
![Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene][2-thienylmethylene]ruthenium(II) dichloride](/img/structure/B6338426.png)
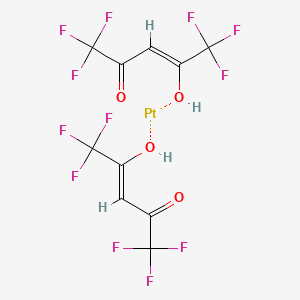
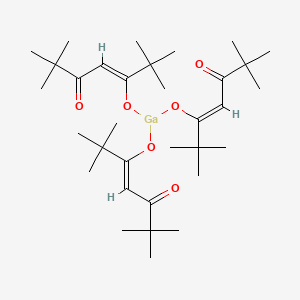
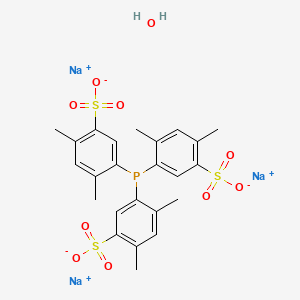
(2-dicyclohexylphosphinophenyl)methane, 97%](/img/structure/B6338438.png)
